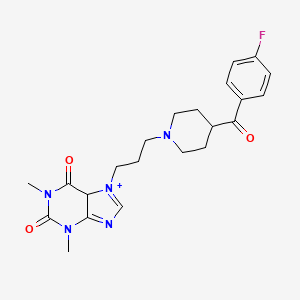![molecular formula C14H24N4O2 B15131379 tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B15131379.png)
tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.34 g/mol . This compound is notable for its structural complexity, featuring a piperidine ring substituted with a tert-butyl group and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The hydroxyl group is first converted to a leaving group, such as a mesylate, which is then substituted with a pyrazole derivative. The final step involves the reduction of the nitro group on the pyrazole ring to an amino group using palladium on carbon (Pd/C) as a catalyst in the presence of ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the pyrazole ring.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using Pd/C as a catalyst.
Substitution: The hydroxyl group on the piperidine ring can be substituted with various leaving groups to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) in the presence of ethanol is commonly used.
Substitution: Mesyl chloride or tosyl chloride can be used to convert the hydroxyl group to a mesylate or tosylate, which can then be substituted with other nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the amino group.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, the compound is used to study the interactions between small molecules and biological targets.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. The piperidine ring provides structural stability, allowing the compound to fit into the active sites of proteins and modulate their function .
類似化合物との比較
- tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: The presence of the amino group on the pyrazole ring distinguishes tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate from its analogs. This functional group enhances its ability to form hydrogen bonds and interact with biological targets, making it more versatile in scientific research applications .
特性
分子式 |
C14H24N4O2 |
|---|---|
分子量 |
280.37 g/mol |
IUPAC名 |
tert-butyl 4-[(4-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-6-4-11(5-7-17)9-18-10-12(15)8-16-18/h8,10-11H,4-7,9,15H2,1-3H3 |
InChIキー |
XZTJDLURXWADQR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15131300.png)
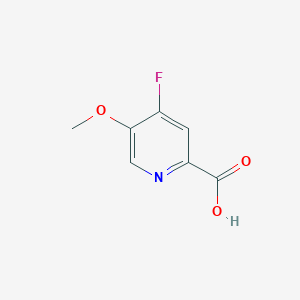
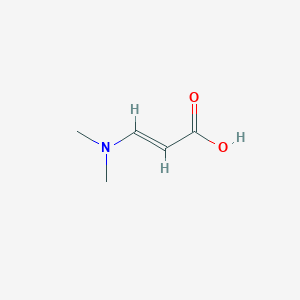

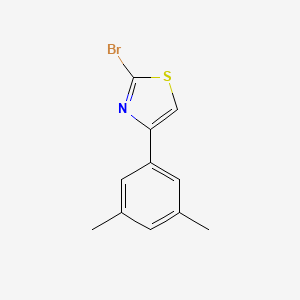
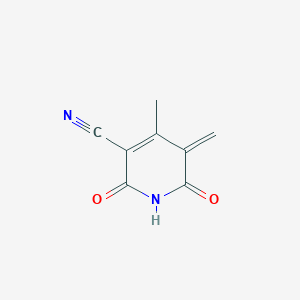
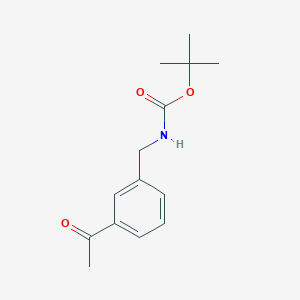

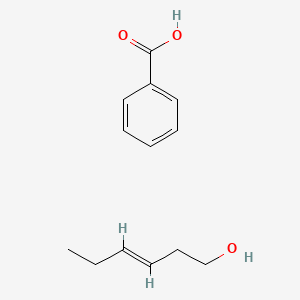
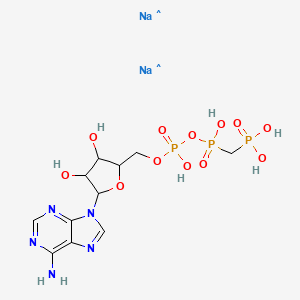
![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-](/img/structure/B15131363.png)


